molecular formula C20H21N5O6 B2572520 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 866137-64-6

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2572520
CAS No.: 866137-64-6
M. Wt: 427.417
InChI Key: NCVPMVROJCJXLT-UHFFFAOYSA-N
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Description

The compound 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by:

  • A 7-nitro substitution on the benzoxazinone core.
  • A 2-ethylpiperazine side chain at position 2, with the piperazine ring further substituted by a 4-nitrophenyl group.

Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring. Naturally occurring derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) exhibit phytotoxic, antimicrobial, and antifeedant activities . Synthetic modifications, such as nitro groups and piperazine additions, aim to enhance bioactivity or pharmacokinetic properties .

Properties

IUPAC Name

7-nitro-2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c26-20-18(31-19-13-16(25(29)30)5-6-17(19)21-20)7-8-22-9-11-23(12-10-22)14-1-3-15(4-2-14)24(27)28/h1-6,13,18H,7-12H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVPMVROJCJXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting with the preparation of the benzoxazinone core. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, organic solvents like dichloromethane, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one exhibit promising anticancer properties. For instance, studies have shown that benzoxazine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar benzoxazine compound showed cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics .

Neuropharmacological Effects

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects.

Case Study : A clinical trial involving piperazine derivatives indicated improvements in anxiety symptoms among participants, suggesting that compounds like 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one may also possess similar therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the nitrophenyl group and the piperazine ring are essential for its biological activity.

Structural Feature Effect on Activity
Nitrophenyl GroupEnhances binding affinity to target receptors
Piperazine RingIncreases solubility and bioavailability
Benzoxazine CoreProvides a scaffold for further modifications

Synthesis and Derivatives

The synthesis of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available precursors. The ability to modify the piperazine or nitrophenyl groups allows for the development of new derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl groups may play a role in binding to active sites, while the benzoxazinone core can modulate the compound’s overall activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Benzoxazinone Derivatives
Compound Name Substituents Key Structural Differences References
Target Compound 7-NO₂; 2-{2-[4-(4-NO₂C₆H₄)piperazino]ethyl} Unique nitro and piperazine-phenyl combination -
DIMBOA 2,4-OH; 7-OCH₃ Natural derivative; hydroxyl/methoxy groups
2H-1,4-Benzoxazin-3(4H)-one (Core structure) None Parent scaffold
4-[(4-Chlorophenyl)methyl]-6-nitro derivative 6-NO₂; 4-(4-ClC₆H₄CH₂) Chlorophenylmethyl vs. nitrophenylpiperazine
2-[2-(4-Morpholinyl)ethyl]-6-nitro derivative 6-NO₂; 2-(2-morpholinoethyl) Morpholine vs. piperazine substitution
4-(Phenylmethyl)-8-(1-piperazinyl) derivative 8-Piperazinyl; 4-(C₆H₅CH₂) Piperazine at position 8 vs. 2

Key Observations :

  • Piperazine-containing analogs (e.g., compounds in ) often target neurological or antimicrobial pathways due to piperazine's affinity for amine receptors.

Comparison :

  • The target compound likely shares synthetic steps with 's piperazine derivatives, where alkylation or acylation links the side chain to the benzoxazinone core.
  • Nitro groups are typically introduced early in synthesis, as seen in nitrated benzoxazinones .

Bioactivity and Pharmacological Potential

Table 3: Reported Bioactivities of Benzoxazinone Analogs
Compound Bioactivity Notes References
DIMBOA Phytotoxic, antifungal, antifeedant Natural defense compound in plants
2-Hydroxy derivatives Antimicrobial (MIC ~500 µg/plate) Mutation data reported
Piperazine-linked analogs Potential CNS or antimicrobial targets Piperazine enhances solubility/binding
Nitro-substituted analogs Herbicidal (e.g., flumioxazin derivatives) Nitro groups enhance redox activity

Key Insights :

  • The target compound ’s dual nitro groups may confer herbicidal or antimicrobial properties, similar to flumioxazin .
Table 4: Molecular Properties and Toxicity
Compound Molecular Weight logP (Predicted) Toxicity Notes References
Target Compound ~476.4 g/mol ~3.2 (highly polar) Potential NOx emission on decomposition
DIMBOA 211.19 g/mol ~1.8 Low mammalian toxicity
2-Hydroxy derivatives ~165.15 g/mol ~1.5 Mutagenic at high concentrations

Biological Activity

7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one (CAS No. 866137-64-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is C20_{20}H21_{21}N5_5O6_6, with a molecular weight of approximately 427.41 g/mol. The compound features a benzoxazine core with nitrophenyl and piperazine substituents, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzoxazine derivatives, including the target compound. The following table summarizes the findings related to its antimicrobial effects:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.0039 - 0.025 mg/mLStrong antibacterial
Escherichia coli0.0039 - 0.025 mg/mLStrong antibacterial
Candida albicansNot specifiedModerate antifungal
Pseudomonas aeruginosaNot specifiedWeak activity

The biological activity of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is believed to be linked to its ability to interact with microbial enzymes and disrupt cellular functions. The presence of nitro groups enhances electron affinity, which may facilitate binding to target sites in microbial cells.

Case Studies

  • Antibacterial Studies : A study conducted by Ozgun et al. (2018) evaluated the antibacterial efficacy of various Mannich bases derived from benzoxazines. The results indicated that compounds with similar structures exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one may share these properties due to structural similarities .
  • Antifungal Activity : In a comparative study on alkaloids and their derivatives, it was noted that compounds with similar structural motifs displayed varying degrees of antifungal activity against Candida species. Although specific data for the target compound were not provided, the trends suggest potential efficacy in treating fungal infections .
  • In Vivo Studies : Preliminary in vivo studies indicated that derivatives of benzoxazine compounds could reduce inflammation and exhibit analgesic properties in animal models, hinting at broader therapeutic applications beyond antimicrobial activity .

Q & A

Q. Example Data :

DerivativeMIC (μg/mL) C. albicansMIC (μg/mL) S. aureus
7-Nitro8.216.5
6-Fluoro12.432.0

Advanced: What strategies optimize antifungal activity through structural modifications?

Methodological Answer:

  • Electron-Withdrawing Groups : Nitro groups at the 7-position enhance electrophilicity, improving interactions with fungal cytochrome P450 enzymes .
  • Alkyl Chain Length : Extending the ethyl linker between benzoxazinone and piperazine improves membrane permeability (e.g., propyl > ethyl > methyl) .
  • Piperazine Substitutions : 4-Nitrophenyl groups increase lipophilicity, while 4-methoxyphenyl derivatives reduce toxicity .

Q. SAR Table :

ModificationAntifungal IC₅₀ (μM)LogP
7-NO₂, ethyl1.82.5
7-Cl, propyl3.23.1
6-OCH₃, methyl12.41.9

Advanced: What are the metabolic pathways and degradation mechanisms?

Methodological Answer:

  • Ring-Opening : Under alkaline conditions (pH > 10), the benzoxazinone ring hydrolyzes to 2-aminophenol derivatives via nucleophilic attack at the lactam carbonyl .
  • Conjugation : In vivo, sulfonic acid conjugates form via hepatic sulfotransferases, identified using LC-MS/MS in rat models .
  • Photodegradation : UV exposure (254 nm) generates nitroso intermediates, monitored by HPLC-DAD .

Q. Degradation Kinetics :

ConditionHalf-Life (h)Major Product
pH 12, 25°C2.52-Amino-4-nitrophenol
Rat Liver Microsomes6.8Sulfonic acid conjugate

Advanced: How to design experiments to study allelopathic effects in plant systems?

Methodological Answer:

  • Bioassays : Seed germination inhibition assays using Arabidopsis thaliana or Lepidium sativum in agar plates with 0.1–100 μM compound .
  • Soil Studies : Apply compound (1–10 mg/kg soil) to monocot/dicot systems; monitor root elongation and chlorophyll content via spectrophotometry .
  • Metabolite Profiling : UPLC-QTOF-MS identifies degradation products (e.g., DIBOA derivatives) in rhizosphere samples .

Q. Example Results :

Concentration (μM)Germination Inhibition (%)Root Length Reduction (%)
101520
504565

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